2-Oxazoline, 5-methyl-2-undecyl-

Description

BenchChem offers high-quality 2-Oxazoline, 5-methyl-2-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazoline, 5-methyl-2-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

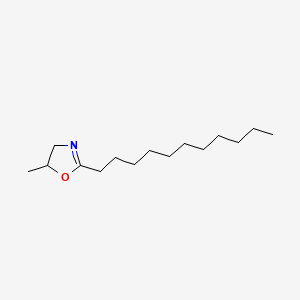

Structure

3D Structure

Properties

CAS No. |

7504-77-0 |

|---|---|

Molecular Formula |

C15H29NO |

Molecular Weight |

239.40 g/mol |

IUPAC Name |

5-methyl-2-undecyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C15H29NO/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h14H,3-13H2,1-2H3 |

InChI Key |

LBGJZTWGFPNNRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NCC(O1)C |

Origin of Product |

United States |

Overview of 2 Oxazolines As Precursors in Polymer Science

2-Oxazolines are a class of five-membered heterocyclic compounds that have garnered considerable attention as monomers for cationic ring-opening polymerization (CROP). acs.orgnih.gov This polymerization technique allows for the synthesis of poly(2-oxazoline)s (POx), a versatile family of polymers with a wide range of tunable properties. beilstein-journals.orgresearchgate.netdigitellinc.com The living or quasi-living nature of CROP enables precise control over the polymer's molecular weight, architecture, and end-group functionality, making it possible to create well-defined homopolymers, block copolymers, and other complex macromolecular structures. researchgate.netmdpi.compsu.edu

The resulting poly(2-oxazoline)s exhibit a number of desirable characteristics for various applications, including biocompatibility, low toxicity, and "stealth" behavior in biological systems, which makes them a promising alternative to poly(ethylene glycol) (PEG). sigmaaldrich.comnih.govrsc.org The properties of POx can be readily tailored by altering the substituent at the 2-position of the oxazoline (B21484) ring, influencing factors such as hydrophilicity, thermal properties, and solubility. sigmaaldrich.comhelsinki.finih.gov

Positioning of 2 Alkyl and 5 Substituted 2 Oxazolines in Advanced Materials Research

Within the broader class of 2-oxazolines, 2-alkyl- and 5-substituted derivatives are of particular importance in the development of advanced materials. The substituent at the 2-position, typically an alkyl group, plays a crucial role in determining the physical and chemical properties of the resulting polymer. researchgate.netacs.org By varying the length and branching of this alkyl side chain, researchers can fine-tune the polymer's characteristics to suit specific applications. nih.govacs.org For instance, short alkyl chains lead to hydrophilic polymers, while longer chains impart hydrophobicity, and this can be used to control the lower critical solution temperature (LCST) of thermoresponsive polymers. sigmaaldrich.comnih.gov

Substitution at the 5-position of the oxazoline (B21484) ring, while generally slowing down the rate of polymerization due to steric hindrance, offers another avenue for introducing specific functionalities and influencing the polymer's properties. nih.gov The ability to incorporate functional groups at this position expands the design space for creating materials with tailored chemical reactivity and physical attributes. ontosight.ai This versatility makes 2-alkyl- and 5-substituted 2-oxazolines valuable building blocks for a diverse array of advanced materials, including those for biomedical applications, drug delivery, and functional coatings. nih.govrsc.orgresearchgate.net

Cationic Ring Opening Polymerization Crop of 2 Oxazoline, 5 Methyl 2 Undecyl

Fundamental Principles of 2-Oxazoline CROP

The cationic ring-opening polymerization of 2-oxazolines is a well-established process that proceeds via a chain-growth mechanism involving three main steps: initiation, propagation, and termination. core.ac.uknih.gov This method allows for the synthesis of polymers with controlled molecular weights and narrow molar mass distributions, a hallmark of living polymerization. nih.govcore.ac.uk

Initiation Mechanisms: Covalent and Ionic Propagation Pathways

The CROP of 2-oxazolines is initiated by electrophilic species, such as alkyl sulfonates (e.g., tosylates, triflates) or alkyl halides. researchgate.netnih.gov The initiation process begins with a nucleophilic attack from the nitrogen atom of the 2-oxazoline monomer onto the electrophilic initiator. core.ac.uk This reaction forms a transient oxazolinium cation, which is the active species that starts the polymerization chain. core.ac.uk

Once initiated, the polymerization propagates through the nucleophilic attack of a monomer on the activated, cationic chain end. researchgate.net A critical aspect of 2-oxazoline CROP is the equilibrium between two types of propagating species: a reactive ionic species (the oxazolinium cation) and a dormant covalent species. researchgate.net The position of this equilibrium is heavily influenced by the nature of the initiator's counterion (leaving group) and the polarity of the solvent. researchgate.netacs.org

Ionic Pathway: With initiators that have weakly nucleophilic counterions, such as triflate (OTf⁻) or nosylate (ONs⁻), the equilibrium strongly favors the ionic oxazolinium species. researchgate.net This leads to a faster and more controlled polymerization. researchgate.net Polar solvents like acetonitrile also stabilize the ionic propagating species, further promoting this pathway. acs.org

For a monomer like 2-Oxazoline, 5-methyl-2-undecyl-, the choice of initiator is crucial. Strong alkylating agents with non-nucleophilic counterions are preferred to ensure the polymerization proceeds predominantly through the more reactive ionic pathway. researchgate.net

Kinetics of Propagation: Monomer Reactivity and Chain Growth

The propagation step in 2-oxazoline CROP involves the ring-opening of the oxazolinium cation as it is attacked by the next monomer molecule. core.ac.uk The kinetics of this process typically follow a pseudo-first-order reaction with respect to the monomer concentration, indicating a constant number of active propagating species throughout the polymerization. acs.orgnih.gov This linear relationship is a key indicator of a controlled or living polymerization process. nih.gov

In situ monitoring of the reaction, often by ¹H NMR spectroscopy, allows for detailed tracking of monomer consumption and polymer formation, providing valuable insight into the polymerization kinetics and the evolution of the polymer chain composition in copolymerizations. nih.gov

Characterization of Living Polymerization Behavior and Controlled Nature

The CROP of 2-oxazolines is renowned for its "living" character, which enables precise control over the polymer's architecture. acs.orgnih.gov Several key characteristics confirm the living nature of the polymerization of 2-Oxazoline, 5-methyl-2-undecyl-:

Linear Molecular Weight Growth: The number-average molecular weight (M_n) of the resulting polymer increases linearly with monomer conversion. acs.org This demonstrates that each initiator molecule generates a single polymer chain that grows steadily without premature termination.

Narrow Molar Mass Distribution: The polymers produced exhibit a low dispersity (Đ), typically below 1.3. acs.orgrsc.org A low Đ value indicates that all polymer chains grow at a similar rate, resulting in a uniform chain length.

Predictable Molecular Weight: The final molecular weight of the polymer can be accurately predicted based on the initial monomer-to-initiator ratio ([M]/[I]). acs.org

Chain Extension and Block Copolymer Synthesis: The living nature of the propagating chain end allows for the sequential addition of a second monomer, leading to the formation of well-defined block copolymers. rsc.orgrsc.org

These features are typically verified using techniques like size exclusion chromatography (SEC) to analyze molecular weight and dispersity, and MALDI-TOF mass spectrometry to confirm the structure and end-groups of the polymer chains. acs.orgnih.gov

| Characteristic | Observation in Living CROP | Analytical Technique |

|---|---|---|

| Kinetics | Pseudo-first-order monomer consumption. | NMR Spectroscopy |

| Molecular Weight vs. Conversion | Linear increase of M_n with conversion. | Size Exclusion Chromatography (SEC) |

| Dispersity (Đ) | Low values (typically < 1.3). | Size Exclusion Chromatography (SEC) |

| Chain Integrity | Successful end-capping and formation of block copolymers. | NMR, SEC, MALDI-TOF MS |

Analysis of Chain Transfer and Termination Reactions for High Molar Mass Synthesis

While CROP of 2-oxazolines is highly controlled, side reactions can occur, particularly when targeting high molar mass polymers or under non-ideal conditions. core.ac.ukresearchgate.net These side reactions can compromise the living character of the polymerization. core.ac.uk

Termination: Unwanted termination can be caused by nucleophilic impurities in the monomer or solvent, including water. core.ac.uk These impurities can react with the cationic propagating species, irreversibly ending the chain growth. core.ac.uk Therefore, stringent purification of all reagents and solvents is essential for achieving high molar mass polymers with low dispersity. core.ac.uk

The polymerization is intentionally terminated by adding a strong nucleophile, such as amines or methanolic potassium hydroxide (B78521), which reacts with the living oxazolinium chain end to form a stable terminal group. core.ac.ukresearchgate.net

Recent strategies to synthesize high molar mass poly(2-oxazoline)s with low dispersity have focused on using highly purified reagents, specialized vacuum techniques, and low polymerization temperatures to suppress these side reactions. core.ac.uk However, for some monomers like 2-methyl-2-oxazoline (B73545), direct synthesis of high molar mass polymers via CROP remains challenging due to extensive side reactions, necessitating alternative strategies like the chemical modification of a precursor polymer. researchgate.netrsc.org

Influence of Initiator Systems on Polymerization Control

Alkyl Sulfonate Initiators (e.g., Methyl p-Toluenesulfonate, Trifluoromethanesulfonates, Nosylates)

Alkyl sulfonates are among the most effective and widely used initiators for the CROP of 2-oxazolines. researchgate.netbeilstein-journals.org This class of initiators includes compounds with different leaving groups (counterions), such as tosylate (OTs), trifluoromethanesulfonate (B1224126) (OTf, or triflate), and p-nitrobenzenesulfonate (ONs, or nosylate). researchgate.net

A systematic investigation into these initiators reveals clear structure-reactivity relationships: researchgate.net

Effect of the Leaving Group: The reactivity of the initiator and the rate of propagation increase as the leaving group becomes less nucleophilic. The general order of reactivity is: Triflate > Nosylate > Tosylate . researchgate.net

Triflates (e.g., Methyl Triflate, MeOTf): These are extremely powerful initiators due to the exceptional stability and low nucleophilicity of the triflate anion. researchgate.net They ensure a fast and quantitative initiation and maintain a predominantly ionic propagating species, leading to rapid polymerization even at low temperatures. nih.govbeilstein-journals.org

Nosylates (e.g., Methyl Nosylate, MeONs): Nosylates are also highly efficient initiators. While slightly less reactive than triflates, they are often sufficiently fast for most 2-oxazoline monomers and are considered a more stable and easier-to-synthesize alternative to triflates. researchgate.net

Tosylates (e.g., Methyl p-Toluenesulfonate, MeOTs): This is one of the most common and historically significant initiators. researchgate.net However, its initiation can be slow compared to the rate of propagation, especially for initiators other than methyl tosylate (e.g., ethyl tosylate). researchgate.net This slow initiation can lead to broader molar mass distributions. researchgate.net

Effect of the Alkyl Group: The reactivity of the initiator is also influenced by the alkyl group (e.g., methyl, ethyl, isopropyl). The initiation rate generally decreases with increasing steric bulk of the alkyl group. For example, methyl sulfonates are typically more reactive than their ethyl or isopropyl counterparts. researchgate.net

The following table, based on kinetic studies of 2-alkyl-2-oxazolines, summarizes the relative performance of these initiators. researchgate.net

| Initiator Type | Leaving Group | Relative Initiation/Propagation Rate | Key Characteristics |

|---|---|---|---|

| Trifluoromethanesulfonates (Triflates) | -OTf | Very High | Extremely fast and efficient; promotes ionic pathway. researchgate.net |

| Nosylates | -ONs | High | Fast and effective; a stable alternative to triflates. researchgate.netresearchgate.net |

| p-Toluenesulfonates (Tosylates) | -OTs | Moderate to Low | Commonly used, but can exhibit slow initiation, especially with bulkier alkyl groups. researchgate.net |

For the polymerization of 2-Oxazoline, 5-methyl-2-undecyl-, an initiator like methyl triflate would be expected to provide the fastest and most controlled polymerization. However, a nosylate-based initiator could offer a good balance of high reactivity and greater stability for practical handling. researchgate.net

Alkyl Halide and Oxazolinium Salt Initiators

Alkyl halides, such as benzyl (B1604629) bromide and methyl iodide, initiate polymerization through a nucleophilic attack by the nitrogen atom of the 2-oxazoline monomer on the electrophilic carbon of the alkyl halide. mdpi.com This S_N2 reaction forms an oxazolinium salt in situ, which is the actual active species that propagates the polymerization. The efficiency of initiation by alkyl halides is dependent on both the reactivity of the halide (I > Br > Cl) and the stability of the resulting carbocationic species. mdpi.com

Alternatively, pre-formed oxazolinium salts, like 2-ethyl-3-methyl-2-oxazolinium triflate, can be used as initiators. nih.govbeilstein-journals.org This approach offers the advantage of a very fast and quantitative initiation process, as the active species is already formed. This is particularly beneficial for achieving polymers with a narrow molar mass distribution (low dispersity), as it ensures that all polymer chains begin to grow at the same time. nih.govbeilstein-journals.org Using a pre-formed salt bypasses the potentially slower initiation step associated with some alkyl halides, leading to better control over the final polymer architecture. nih.gov

Optimization of Initiator Selection for 2-Oxazoline, 5-methyl-2-undecyl- CROP

The selection of an optimal initiator is crucial for the controlled polymerization of 2-substituted-2-oxazolines, including 2-Oxazoline, 5-methyl-2-undecyl-. The goal is to ensure that the rate of initiation is faster than or at least equal to the rate of propagation, a condition necessary for producing well-defined polymers with low dispersity (Đ).

Systematic studies on various 2-alkyl-2-oxazolines have established a general reactivity order for common initiators. Sulfonate esters are particularly effective, with reactivity increasing in the order: tosylates < nosylates < triflates. researchgate.net

Triflates (e.g., methyl triflate) are generally considered the most effective initiators due to the excellent leaving group ability of the triflate anion, which leads to very rapid initiation. researchgate.netresearchgate.net This is highly desirable for monomers like 2-Oxazoline, 5-methyl-2-undecyl-, where a bulky side chain might influence reactivity.

Nosylates have emerged as a practical and highly suitable alternative to triflates. They are more stable and often easier to synthesize while still providing sufficiently fast initiation for a controlled polymerization. researchgate.netresearchgate.net

Tosylates (e.g., methyl tosylate) are widely used but can exhibit slower initiation compared to propagation, particularly with more substituted alkyl tosylates, which can lead to broader molar mass distributions. researchgate.netnih.gov

Alkyl Halides (e.g., methyl iodide, benzyl bromide) are also effective initiators. Their reactivity follows the order I > Br, making alkyl iodides potent initiators. mdpi.com

For a monomer with a significant hydrophobic side chain like 2-Oxazoline, 5-methyl-2-undecyl-, ensuring efficient initiation is key to preventing side reactions. Therefore, highly reactive initiators like methyl triflate or the use of pre-formed oxazolinium triflate salts are often the preferred choice to achieve well-defined polymers. nih.govbeilstein-journals.org

Table 1: Comparison of Initiator Classes for CROP of 2-Alkyl-2-Oxazolines

| Initiator Class | Examples | Initiation Speed | Advantages | Disadvantages |

| Alkyl Triflates | Methyl triflate (MeOTf) | Very Fast | Highly efficient, leads to low dispersity. researchgate.net | Can be expensive, moisture-sensitive. |

| Alkyl Nosylates | Methyl nosylate (MeONs) | Fast | Good alternative to triflates, more stable. researchgate.net | Less common than tosylates or triflates. |

| Alkyl Tosylates | Methyl tosylate (MeOTs) | Moderate to Slow | Widely available, well-studied. researchgate.netnih.gov | Can have slow initiation, leading to higher dispersity. researchgate.net |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Moderate | Readily available. mdpi.com | Initiation can be slower than propagation. |

| Oxazolinium Salts | 2-ethyl-3-methyl-2-oxazolinium triflate | Very Fast | Initiation is immediate, excellent control. nih.govbeilstein-journals.org | Requires pre-synthesis of the salt. |

Solvent Effects and Green Polymerization Methodologies

Performance in Conventional Organic Solvents (e.g., Acetonitrile)

Acetonitrile has traditionally been the solvent of choice for the CROP of 2-oxazolines. nih.govresearchgate.net Its polar, aprotic nature effectively solvates the cationic propagating species, which helps to stabilize the active chain end and prevent undesirable side reactions. This stabilization is crucial for maintaining the "living" character of the polymerization, allowing for the synthesis of well-defined block copolymers and end-functionalized polymers. Polymerizations in acetonitrile are typically conducted at elevated temperatures, often around its boiling point (82°C) under conventional heating, to achieve reasonable reaction rates. nih.gov

Utilization of Biomass-Derived and Sustainable Solvents

In response to the growing demand for environmentally friendly chemical processes, research has focused on replacing conventional organic solvents with sustainable alternatives. nih.gov

One such "green" solvent investigated for the CROP of 2-oxazolines is dihydrolevoglucosenone (DLG) , a biomass-derived solvent. nih.govbeilstein-journals.org However, studies have shown that DLG is not an inert solvent under typical CROP conditions. It can participate in side reactions, which complicates the polymerization and limits the ability to produce well-defined polymers. nih.govbeilstein-journals.org While polymerization is possible, achieving controlled results requires careful optimization, such as using a pre-formed oxazolinium salt initiator at a moderate temperature of 60°C to minimize side reactions. nih.govbeilstein-journals.org

Another promising green solvent is ethyl acetate . It is considered more environmentally benign and has better pharmaceutical compliance than acetonitrile. researchgate.net Research has demonstrated its suitability for the polymerization of 2-ethyl-2-oxazoline (B78409), representing an important step towards more sustainable polymer production. researchgate.net The principles from these studies can be extended to other hydrophobic monomers like 2-Oxazoline, 5-methyl-2-undecyl-.

Advanced Polymerization Conditions

Microwave-Assisted CROP for Accelerated Reaction Rates

A significant advancement in the polymerization of 2-oxazolines is the use of microwave-assisted heating. nih.gov This technique dramatically accelerates reaction rates, reducing polymerization times from many hours to mere minutes. nih.gov The acceleration is primarily a result of the rapid and efficient heating that allows reactions to be performed at temperatures far exceeding the boiling point of the solvent in sealed vessels. nih.govcapes.gov.br

For instance, the polymerization of 2-ethyl-2-oxazoline, which takes 6 hours under conventional heating in refluxing acetonitrile (82°C), can be completed in less than one minute at 190°C under microwave irradiation. nih.gov This rapid process still maintains the living character of the polymerization, allowing for the creation of well-defined polymers and block copolymers. researchgate.net This methodology has been successfully applied to a variety of 2-oxazoline monomers, including those with fatty acid-derived side chains, which are structurally similar to 5-methyl-2-undecyl-. nih.gov The ability to achieve full monomer conversion in minutes makes microwave-assisted CROP a highly efficient method for synthesizing poly(2-oxazoline)s. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted CROP of 2-Ethyl-2-Oxazoline (DP = 60)

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Solvent | Acetonitrile | Acetonitrile |

| Temperature | 82 °C (Reflux) | 190 °C |

| Pressure | Atmospheric | ~11 bar |

| Reaction Time | ~6 hours | < 1 minute |

| Outcome | Full monomer conversion | Full monomer conversion |

| Reference | nih.gov | nih.gov |

Bulk Polymerization and Solution Polymerization Dynamics

The environment in which the is conducted—either in the absence of a solvent (bulk polymerization) or in the presence of a solvent (solution polymerization)—plays a critical role in the polymerization kinetics, the degree of control over the polymer structure, and the final properties of the resulting polymer.

Bulk Polymerization

Bulk polymerization is carried out using only the monomer and the initiator, without any solvent. This method offers the advantage of a high concentration of the monomer, which can lead to high reaction rates and high polymer yields. For industrial applications, bulk polymerization is often preferred as it eliminates the need for purchasing, handling, and recycling large quantities of solvents, making the process more cost-effective and environmentally friendly.

However, controlling bulk polymerization of 2-oxazolines can be challenging. The polymerization of 2-oxazolines is an exothermic process, and the absence of a solvent to dissipate the generated heat can lead to localized overheating. This can result in a loss of control over the polymerization, leading to side reactions, such as chain transfer and termination, which can broaden the molecular weight distribution of the polymer. The viscosity of the reaction mixture also increases significantly as the polymerization progresses, which can hinder proper mixing and heat transfer, further contributing to a loss of control.

Research on the bulk polymerization of structurally similar long-chain 2-alkyl-2-oxazolines, such as poly(2-sec-butyl-2-oxazoline), has shown that it is feasible to produce polymers with targeted molar masses. However, these often exhibit a higher dispersity compared to polymers synthesized via solution polymerization, indicating a less controlled process. For instance, the bulk polymerization of poly(2-sec-butyl-2-oxazoline) resulted in a polymer with a dispersity of 1.56 nih.gov.

Interactive Data Table: Bulk Polymerization of a Structurally Similar Poly(2-alkyl-2-oxazoline)

| Polymer | Targeted Molar Mass ( kg/mol ) | Molar Mass ( kg/mol ) | Dispersity (Đ) |

| PsecBuOx | 50 | 48.0 | 1.56 |

Solution Polymerization

Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. This approach generally offers better control over the polymerization process compared to bulk polymerization. The solvent helps to dissipate the heat of polymerization, allowing for better temperature control and reducing the likelihood of side reactions. The viscosity of the reaction medium is also lower, which facilitates efficient stirring and maintains homogeneous reaction conditions. This enhanced control typically leads to polymers with a more well-defined structure and a narrower molecular weight distribution (low dispersity).

The choice of solvent is crucial and can influence the polymerization kinetics. For the CROP of 2-oxazolines, polar aprotic solvents such as acetonitrile are commonly used. Studies on the solution polymerization of 2-oxazolines with fatty acid-derived side chains have demonstrated excellent control, achieving full monomer conversion and producing copolymers with narrow polydispersity indices, often below 1.25. acs.org This indicates a high degree of livingness in the polymerization. The propagation rate constant for 2-alkyl-2-oxazolines is not significantly affected by the length of the alkyl chain beyond a certain point (from ethyl to n-nonyl), suggesting that the polymerization of 2-Oxazoline, 5-methyl-2-undecyl- in solution would proceed in a controlled manner, similar to other long-chain 2-alkyl-2-oxazolines. core.ac.uk

Recent research has also explored the use of "green" solvents, such as dihydrolevoglucosenone and γ-butyrolactones, to make the polymerization process more sustainable. nih.govrsc.org

Interactive Data Table: Solution Polymerization of Copolymers Containing a Fatty Acid-Derived 2-Oxazoline (FaOx)

| Code | Composition | Monomer Conversion (%) | Mn,GPC ( g/mol ) | Đ |

| P2 | EtOx/FaOx (75:25) | >99 | 15,300 | 1.21 |

| P3 | EtOx/FaOx (50:50) | >99 | 20,100 | 1.25 |

| P4 | EtOx/FaOx (25:75) | >99 | 25,400 | 1.18 |

| P7 | FaOx/PhOx (50:50) | >99 | 22,500 | 1.44 |

Macromolecular Architectures and Copolymer Design of Poly 2 Oxazoline, 5 Methyl 2 Undecyl

Homopolymerization of 2-Oxazoline, 5-methyl-2-undecyl-

The homopolymerization of 2-oxazoline monomers is typically achieved through cationic ring-opening polymerization (CROP), a robust method that often proceeds in a living manner. This allows for the synthesis of polymers with predictable molar masses and narrow molar mass distributions. core.ac.ukresearchgate.net

The synthesis of linear poly(2-oxazoline, 5-methyl-2-undecyl-) is predicated on the CROP mechanism. This process involves three main stages: initiation, propagation, and termination. researchgate.net

Initiation: The polymerization is started by an electrophilic initiator. Common initiators include alkyl sulfonates (like methyl tosylate or methyl triflate) or benzyl (B1604629) halides. researchgate.netbeilstein-journals.org The initiator activates the 2-oxazoline monomer, forming a cationic oxazolinium species.

Propagation: The propagation step involves the nucleophilic attack of a monomer on the activated, cationic chain end. This ring-opening event extends the polymer chain while regenerating the cationic propagating species at the new chain end. core.ac.uk The living nature of this process is maintained by minimizing chain transfer and termination side reactions. core.ac.uk

Termination: The polymerization is concluded by adding a nucleophile (e.g., water, amines, or carboxylates) that reacts with the cationic chain end, effectively quenching the polymerization and forming a stable terminal group.

For a monomer with a bulky, hydrophobic side chain like 5-methyl-2-undecyl, the polymerization kinetics might be slower compared to monomers with smaller side chains due to steric hindrance. However, the fundamental mechanism for achieving well-defined linear homopolymers remains the same.

A key advantage of the living CROP of 2-oxazolines is the high degree of control over the polymer's molecular characteristics.

The degree of polymerization (DP) , and consequently the molar mass, is directly controlled by the initial molar ratio of the monomer to the initiator ([M]/[I]). Assuming a fast and efficient initiation where all initiator molecules start a polymer chain, the average DP will be equal to this ratio.

The molar mass distribution , quantified by the dispersity index (Đ = Mw/Mn), is typically narrow for living polymerizations, with values close to 1.1 or lower. researchgate.net This indicates that the resulting polymer chains are of a very similar length. Achieving such control requires stringent reaction conditions, including the use of purified reagents and solvents to eliminate impurities that could cause premature termination or chain transfer.

Below is an illustrative table of how the monomer-to-initiator ratio affects the molar mass for a generic poly(2-alkyl-2-oxazoline).

| Target DP ([M]/[I]) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |

| 25 | 2,500 | 2,400 | 1.08 |

| 50 | 5,000 | 4,900 | 1.09 |

| 100 | 10,000 | 9,800 | 1.11 |

| 200 | 20,000 | 19,500 | 1.15 |

| Note: This table presents typical data for the polymerization of a 2-alkyl-2-oxazoline and is intended for illustrative purposes. Mn = Number-average molar mass. |

Block Copolymerization Strategies

The most common method for synthesizing block copoly(2-oxazoline)s is the sequential addition of different monomers. rsc.orgresearchgate.net To create a diblock copolymer, the first monomer (e.g., 2-oxazoline, 5-methyl-2-undecyl-) is polymerized to completion. Since the chain ends remain active (living), the second monomer is then added to the reaction mixture, initiating the growth of the second block from the end of the first block.

This process can be extended to synthesize triblock or even multiblock copolymers by adding subsequent monomers in a sequential fashion. rsc.orgresearchgate.net For an ABA triblock copolymer, where A is one type of block and B is another, polymerization can be initiated with a bifunctional initiator, allowing the B block to grow in two directions, followed by the addition of the A monomer.

Copolymerizing the hydrophobic 2-oxazoline, 5-methyl-2-undecyl- with hydrophilic 2-oxazolines, such as 2-methyl-2-oxazoline (B73545) (MeOx) or 2-ethyl-2-oxazoline (B78409) (EtOx), yields amphiphilic block copolymers. nih.govacs.org These copolymers are of great interest because they can self-assemble in aqueous solutions to form nanostructures like micelles or vesicles.

In a typical synthesis of a diblock copolymer, the hydrophilic monomer (e.g., MeOx) might be polymerized first, followed by the addition of the hydrophobic 2-oxazoline, 5-methyl-2-undecyl-. The resulting poly(2-methyl-2-oxazoline)-b-poly(2-oxazoline, 5-methyl-2-undecyl-) would consist of a water-soluble block and a water-insoluble block.

The table below illustrates examples of amphiphilic diblock copolymers synthesized from different 2-oxazolines.

| Hydrophilic Block | DP (A) | Hydrophobic Block | DP (B) | Total Mn ( g/mol ) | Dispersity (Đ) |

| P(MeOx) | 50 | P(BuOx) | 25 | 6,575 | 1.12 |

| P(EtOx) | 100 | P(NonOx) | 50 | 18,750 | 1.18 |

| P(MeOx) | 75 | P(PhOx) | 30 | 10,800 | 1.15 |

| Note: This table shows representative data for various amphiphilic poly(2-oxazoline) block copolymers. P(MeOx) = Poly(2-methyl-2-oxazoline), P(EtOx) = Poly(2-ethyl-2-oxazoline), P(BuOx) = Poly(2-butyl-2-oxazoline), P(NonOx) = Poly(2-nonyl-2-oxazoline), P(PhOx) = Poly(2-phenyl-2-oxazoline). |

To finely tune the properties of the resulting polymer, 2-oxazoline, 5-methyl-2-undecyl- can be copolymerized with other hydrophobic 2-oxazoline monomers. These can include monomers with long linear alkyl chains like 2-nonyl-2-oxazoline or monomers with aromatic groups like 2-phenyl-2-oxazoline (B1210687). nih.govacs.org

This strategy allows for the creation of all-hydrophobic block copolymers or random copolymers with tailored properties. For instance, incorporating 2-phenyl-2-oxazoline could introduce different intermolecular interactions (e.g., π-π stacking) into the polymer, affecting its thermal properties and solubility in organic solvents. acs.org Copolymerization with another long-chain alkyl oxazoline (B21484) could be used to create random copolymers with an average hydrophobicity that can be precisely adjusted by the monomer feed ratio.

Random and Gradient Copolymerization Techniques

The copolymerization of 2-methyl-2-oxazoline (MeOx) and 2-undecyl-2-oxazoline (B78494) (UndOx) via CROP allows for the synthesis of copolymers with varying monomer distributions, including random and gradient sequences. The final microstructure is highly dependent on the relative reactivity of the monomers and the polymerization conditions. rsc.org Gradient copolymers, where the composition changes progressively along the polymer chain, can be formed spontaneously in a one-step process if one monomer is incorporated significantly faster than the other. researchgate.net For instance, studies on the copolymerization of 2-nonyl-2-oxazoline (a close analog to UndOx) with MeOx have shown the formation of copolymers with a gradient microstructure. researchgate.net

The synthesis is typically initiated using an electrophilic species, such as methyl tosylate or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in a polar aprotic solvent like acetonitrile. rsc.orgacs.org The living nature of the CROP of 2-oxazolines is crucial, as it allows for the sequential addition of monomers and the creation of well-defined polymer chains, provided that side reactions like chain transfer are minimized. nih.govcore.ac.uk The choice of polymerization temperature is also a critical parameter; it must be high enough to ensure a reasonable reaction rate but low enough to suppress side reactions that could disrupt the controlled nature of the polymerization. nih.gov

The incorporation of monomers into a copolymer chain is governed by their reactivity ratios (r1 and r2). The reactivity ratio is the ratio of the rate constant for a propagating chain ending in a given monomer reacting with the same monomer to the rate constant of it reacting with the other monomer. In the CROP of 2-oxazolines, the nucleophilicity and steric hindrance of the monomer substituents play a crucial role in determining these reactivities.

Generally, 2-oxazoline monomers with less sterically demanding and more electron-donating side chains exhibit higher reactivity. In the case of MeOx and UndOx, the long undecyl chain of UndOx presents greater steric hindrance compared to the methyl group of MeOx. This difference in steric bulk typically leads to a higher reactivity for MeOx. Consequently, in a statistical copolymerization, MeOx would be consumed faster than UndOx, leading to the formation of a gradient copolymer where the chain is richer in methyl-substituted units at the beginning (near the initiator) and richer in undecyl-substituted units at the end. researchgate.net

| Monomer 1 | Monomer 2 | r1 (Predicted) | r2 (Predicted) | Resulting Copolymer Structure | Rationale |

| 2-methyl-2-oxazoline (MeOx) | 2-undecyl-2-oxazoline (UndOx) | > 1 | < 1 | Gradient | MeOx is less sterically hindered and more reactive than UndOx, leading to its preferential incorporation. researchgate.net |

| 2-ethyl-2-oxazoline (EtOx) | 2-nonyl-2-oxazoline (NonOx) | > 1 | < 1 | Gradient | Similar to the MeOx/UndOx system, the shorter side chain monomer (EtOx) is incorporated faster. rsc.orgresearchgate.net |

| Monomer A (rA ≈ rB) | Monomer B (rA ≈ rB) | ≈ 1 | ≈ 1 | Random / Statistical | When monomer reactivities are nearly equal, a statistical distribution is achieved. rsc.org |

A truly statistical or random distribution of monomer units occurs when the reactivity ratios of both monomers are approximately equal to one (r1 ≈ r2 ≈ 1). This indicates that the propagating chain end shows no preference for adding either monomer. Given the significant difference in steric hindrance between the methyl and undecyl side chains, achieving an ideal random copolymer of MeOx and UndOx is challenging under standard copolymerization conditions. researchgate.net

However, the monomer distribution can be influenced to become more random. One approach is to carefully control the monomer feed rate during polymerization. By continuously adding the more reactive monomer (MeOx) to the reaction mixture at a controlled rate, its concentration can be kept low, forcing the incorporation of the less reactive monomer (UndOx) and promoting a more statistical distribution along the polymer chain. This technique, known as "shot-addition" or controlled monomer addition, allows for the synthesis of copolymers with a more homogeneous distribution, moving away from the spontaneously formed gradient structure. nih.gov The development of tools to quantify the functional group distribution along a polymer chain is crucial for verifying the success of such strategies. nih.gov

Synthesis of Complex Polymer Architectures

The living nature of CROP makes it an exceptionally powerful tool for synthesizing not just linear copolymers but also more complex macromolecular architectures. acs.orgtu-dresden.de These advanced structures, including star-shaped polymers, graft copolymers, and molecular brushes, can be constructed using a copolymer of 2-methyl-2-oxazoline and 2-undecyl-2-oxazoline as a fundamental building block.

Star-shaped polymers consist of multiple linear polymer arms radiating from a central core. The "core-first" approach is a common and efficient method for their synthesis, utilizing an initiator with multiple active sites. acs.org For poly(2-oxazolines), this involves multifunctional initiators that can simultaneously initiate the polymerization of several polymer arms. nih.govacs.org

The synthesis begins with a multifunctional core, such as a derivative of benzene, cyclophosphazene, or calixarene, that has been functionalized with multiple initiating groups like tosylate or triflate. tu-dresden.denih.gov Upon addition of the 2-oxazoline monomers (a mixture of MeOx and UndOx), polymerization proceeds from each initiating site, growing the arms of the star. The composition of the arms (random, gradient, or block) can be controlled by the monomer feeding strategy, as discussed previously. This method allows for the creation of well-defined star polymers with a controlled number of arms and arm length. acs.org

| Initiator Type | Example Initiator | Number of Arms | Reference(s) |

| Trifunctional | 1,3,5-Tris(bromomethyl)benzene | 3 | tu-dresden.de |

| Tetrafunctional | Pentaerythritol tetratosylate | 4 | tu-dresden.de |

| Hexafunctional | Hexakis(bromomethyl)benzene | 6 | acs.org |

| Hexafunctional | Cyclophane derivative | 6 | nih.gov |

| Multifunctional | Bis-oxazoline cross-linker | Variable | acs.org |

Graft copolymers are branched macromolecules composed of a main polymer backbone with one or more side chains (grafts) attached. When these side chains are densely grafted, the structure is often referred to as a "molecular brush". nih.govrsc.org For poly(2-oxazolines), three primary strategies are employed:

Grafting-from: In this method, a polymer backbone is functionalized with initiating sites from which the PAOx side chains are grown. nih.gov For example, a polyester (B1180765) or polyacrylate backbone can be synthesized to contain initiator moieties for CROP. The subsequent polymerization of MeOx and UndOx from this macroinitiator results in a graft copolymer with PAOx side chains. nih.gov

Grafting-through: This approach involves the polymerization of a PAOx macromonomer—a polymer chain with a polymerizable end-group (e.g., a methacrylate). acs.orgwarwick.ac.uk A MeOx/UndOx copolymer is first synthesized and then end-capped with a group like methacrylic acid. This macromonomer is then copolymerized with other monomers (like butyl methacrylate) via techniques such as RAFT or ATRP to form the graft copolymer. acs.orgrsc.org

Grafting-onto: This strategy involves attaching pre-formed PAOx chains to a functional polymer backbone. tu-dresden.de A MeOx/UndOx copolymer with a reactive end-group is synthesized separately and then coupled to a backbone containing complementary functional groups.

These methods allow for the creation of complex molecular brushes where the side chains themselves can have a random or gradient distribution of methyl and undecyl groups, offering multi-layered control over the final properties. rsc.org

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. enpress-publisher.comresearchgate.net These end-groups are valuable as they allow the polymer to be used as a building block for chain extension, cross-linking into networks, or conjugation to other molecules. The synthesis of telechelic PAOx is readily achieved due to the living nature of CROP. mdpi.com

Functionality can be introduced at the beginning (α-terminus) of the chain by using a functional initiator and at the end (ω-terminus) by using a functional terminating agent.

Initiation: Using an initiator that already contains a desired functional group (e.g., a vinyl group, an alkyne, or a protected amine) places that group at the α-terminus of every polymer chain. mdpi.com For bifunctional telechelic polymers, a difunctional initiator like 1,4-dibromobutene can be used, which initiates polymerization in two directions, creating two living ends. enpress-publisher.comresearchgate.net

Termination: The living oxazolinium cation at the chain end can be quenched with a variety of nucleophiles to introduce a specific ω-functionality. mdpi.com Nucleophiles such as amines, carboxylates, or thiolates are commonly used to terminate the polymerization and install the desired end-group. researchgate.netacs.org For instance, terminating a living MeOx/UndOx copolymer with a nucleophile like 4-vinylbenzyl-piperazine introduces a polymerizable vinyl group at the chain end. enpress-publisher.comresearchgate.net

This dual approach provides a powerful method for creating precisely functionalized MeOx/UndOx copolymers for advanced applications. enpress-publisher.comacs.org

| Functional Group | Method | Reagent Example | Terminus | Reference(s) |

| Styryl | Initiation | p-chloromethyl-styrene | α | mdpi.com |

| Alkyne | Initiation | Propargyl toluene-4-sulfonate | α | mdpi.com |

| Vinyl | Termination | 4-vinylbenzyl-piperazine | ω | enpress-publisher.comresearchgate.net |

| Thiol | Termination | Potassium ethyl xanthate (followed by hydrolysis) | ω | enpress-publisher.comresearchgate.net |

| Amine | Initiation | 3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate | α | acs.org |

| Quaternary Ammonium | Termination | N,N-dimethyldodecylamine | ω | acs.org |

| Carboxylic Acid | Termination | Carboxylate-functionalized nucleophile | ω | researchgate.net |

Functionalization and Post Polymerization Modification of Poly 2 Oxazoline, 5 Methyl 2 Undecyl

Site-Specific Functionalization at Chain Ends

The living nature of CROP allows for the precise installation of functional groups at both the beginning (α-terminus) and the end (ω-terminus) of the polymer chain. sigmaaldrich.com This is achieved through the strategic selection of the initiating species and the terminating agent.

Introduction of Reactive Groups via Initiator Design

The polymerization is started by an electrophilic initiator, and by choosing an initiator that already contains a desired functional group, that group becomes the α-terminus of every polymer chain. researchgate.nettu-dresden.de The primary requirement is that the functional group on the initiator must be compatible with the cationic polymerization conditions and provide fast initiation to ensure a narrow molar mass distribution. nih.govrsc.org

A wide range of initiators has been developed to introduce reactive handles for subsequent conjugation reactions. For instance, initiators bearing unsaturated carbon-carbon bonds, such as propargyl toluene-4-sulfonate or 3-butynyl toluene-4-sulfonate, can be used to create acetylene-functionalized poly(2-oxazoline)s. mdpi.com These alkyne-terminated polymers are prime candidates for "click" chemistry reactions. Similarly, initiators with protected functional groups, like phthalimide-protected amines, have been successfully employed to synthesize α-amine telechelic polymers after a deprotection step. rsc.org

Table 1: Examples of Functional Initiators for CROP of 2-Oxazolines

| Initiator | Introduced α-Functionality | Potential Application | Reference |

|---|---|---|---|

| Methyl tosylate (MeOTs) | Methyl group | Standard, non-functional initiation | nih.govresearchgate.net |

| Benzyl (B1604629) bromide | Benzyl group | Hydrophobic end-cap | mdpi.comfao.org |

| Propargyl toluene-4-sulfonate | Alkyne group | Click chemistry (CuAAC) | mdpi.com |

| p-Chloromethyl-styrene | Styryl group | Polymerizable end-group (macromonomer) | mdpi.com |

Controlled Termination with Diverse Nucleophilic Agents

The living cationic oxazolinium species at the propagating chain end can be quenched by a variety of nucleophiles. This termination step provides a powerful method for introducing a functional group at the ω-terminus of the polymer. sigmaaldrich.comresearchgate.net The choice of nucleophile determines the final end-group.

Strong nucleophiles, including various amines, thiols, and carboxylates, are highly effective terminating agents. tu-dresden.deresearchgate.net For example, termination with piperidine (B6355638) introduces a piperidinyl end-group, while using a thiol like sodium thiophenolate results in a terminal thioether. researchgate.net Even simple nucleophiles like water or methanolic potassium hydroxide (B78521) are commonly used to generate hydroxyl-terminated polymers, which are themselves valuable as macroinitiators for other polymerization types, such as the ring-opening polymerization of cyclic carbonates. researchgate.netrsc.org

Table 2: Common Nucleophilic Terminating Agents and Resulting ω-End-Groups

| Terminating Agent | Resulting ω-Functionality | Reference |

|---|---|---|

| Water (H₂O) | Hydroxyl (-OH) | researchgate.net |

| Methanolic Potassium Hydroxide (KOH/MeOH) | Hydroxyl (-OH) | researchgate.netresearchgate.net |

| Amines (e.g., Piperidine, Diethylamine) | Tertiary Amine | tu-dresden.deresearchgate.net |

| Thiols/Thiolates (e.g., Sodium thiophenolate) | Thioether (-SR) | sigmaaldrich.comtu-dresden.de |

Functionalization of Side Chains

Introducing functionality along the polymer backbone dramatically expands the utility of poly(2-oxazoline)s, enabling applications from drug delivery to the creation of complex hydrogels. sigmaaldrich.com This can be achieved either during or after the polymerization process.

Incorporation of Functional 2-Oxazoline Monomers during CROP

A straightforward method to introduce side-chain functionality is through the statistical or block copolymerization of the primary monomer (e.g., 2-undecyl-2-oxazoline) with a 2-oxazoline monomer that bears a functional group. researchgate.netresearchgate.net This approach allows for control over the density and distribution of the functional groups along the polymer chain.

A critical limitation is that the functional group on the comonomer must not interfere with the CROP process. researchgate.net Nucleophilic groups such as amines or thiols are incompatible as they would terminate the living polymerization. researchgate.netdb-thueringen.de Therefore, these functionalities must be protected during polymerization and deprotected afterward. A successful example involves copolymerizing with 2-(Boc-aminoethyl)-2-oxazoline; the tert-butyloxycarbonyl (Boc) protecting group is stable during CROP and can be later removed to reveal primary amine groups on the side chains. db-thueringen.de Similarly, monomers with ester functionalities, like 2-methoxycarbonylethyl-2-oxazoline, can be incorporated and later modified via amidation. sigmaaldrich.com

Polymer-Analogous Reactions on Pre-Formed Poly(2-Oxazoline, 5-methyl-2-undecyl-)

Post-polymerization modification, also known as polymer-analogous reaction, involves chemically altering the side chains of an already synthesized polymer. ugent.be This strategy is advantageous as it separates the often-demanding polymerization chemistry from the functionalization step.

This is typically accomplished by first preparing a polymer that contains reactive "handles" in its side chains, often introduced via the copolymerization method described in 5.2.1. For example, a copolymer containing alkyne-functional side chains can be readily modified with a wide range of azide-containing molecules via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net Another versatile platform involves polymers with pendant 2-oxazoline rings themselves, such as poly(2-isopropenyl-2-oxazoline), which can undergo ring-opening reactions with various carboxylic acids or thiols. nih.gov

Hydrolysis and Re-acylation for Altered Side-Chain Structures

One of the most powerful post-polymerization modification techniques for poly(2-alkyl-2-oxazoline)s is the hydrolysis of the amide groups in the side chains. mdpi.comugent.be This reaction converts the poly(2-oxazoline) units into linear poly(ethylene imine) (L-PEI) units. nih.govresearchgate.net For a homopolymer like poly(2-undecyl-2-oxazoline), complete hydrolysis would yield L-PEI and undecanoic acid as a byproduct.

More commonly, partial hydrolysis is performed under controlled acidic or basic conditions. ugent.benih.gov This creates a copolymer containing both the original 2-undecyl-2-oxazoline (B78494) units and reactive secondary amine units from the hydrolyzed segments. researchgate.netnih.gov This method has been successfully applied to both hydrophilic and hydrophobic poly(2-oxazoline)s, including poly(2-fatty acid-2-oxazoline)s, which are structurally similar to poly(2-undecyl-2-oxazoline). nih.govresearchgate.net

The resulting secondary amine groups in the polymer backbone are highly valuable chemical moieties. They can be functionalized through a variety of reactions, such as re-acylation with different acid chlorides or anhydrides to introduce entirely new side-chain structures, or through reactions like aza-Michael additions. ugent.benih.gov This hydrolysis-functionalization route provides access to a vast library of new polymers from a single, well-defined parent polymer. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2-Oxazoline, 5-methyl-2-undecyl- | - |

| Poly(2-oxazoline) | POx |

| Poly(2-undecyl-2-oxazoline) | - |

| Cationic Ring-Opening Polymerization | CROP |

| Poly(2-ethyl-2-oxazoline) | PEtOx |

| Poly(2-methyl-2-oxazoline) | PMeOx |

| Poly(2-fatty acid-2-oxazoline) | PFAOx |

| Poly(2-n-nonyl-2-oxazoline) | pⁿNonOx |

| Methyl tosylate | MeOTs |

| tert-Butyloxycarbonyl | Boc |

| Linear Poly(ethylene imine) | L-PEI |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | CuAAC |

| 2-methoxycarbonylethyl-2-oxazoline | MestOx |

| Poly(2-isopropenyl-2-oxazoline) | PIPOx |

| Undecanoic acid | - |

| Piperidine | - |

| Sodium thiophenolate | - |

| Potassium hydroxide | KOH |

| p-Chloromethyl-styrene | - |

| Propargyl toluene-4-sulfonate | - |

| 3-butynyl toluene-4-sulfonate | - |

| Benzyl bromide | - |

Structure Property Relationships of Poly 2 Oxazoline, 5 Methyl 2 Undecyl in Materials Science

Influence of Long Alkyl Side Chains on Polymer Packing and Microstructure

The presence of long undecyl side chains in poly(2-alkyl-2-oxazoline)s (PAOx) profoundly influences their solid-state morphology. Unlike PAOx with short side chains (methyl or ethyl) which are typically amorphous, polymers with long alkyl side chains, such as undecyl, are semi-crystalline. researchgate.netcore.ac.ukacs.org This crystallinity arises not from the main polymer backbone but from the organization and packing of the pendant alkyl groups, a phenomenon known as side-chain crystallization. researchgate.netmaterials-science.info

The crystallization process for PAOx with long alkyl side chains typically occurs upon cooling from the melt. researchgate.net The mobility of the polymer backbone, which is influenced by the glass transition temperature (Tg), plays a role in the crystallization kinetics. Elongation of the side-chain length can increase the crystallization rate. researchgate.netmaterials-science.info The packing of these side chains can be influenced by processing conditions; for instance, shearing the polymer in its molten state followed by slow cooling can induce better packing. researchgate.net

The introduction of a methyl branch on the undecyl side chain, as in poly(2-oxazoline, 5-methyl-2-undecyl-), is expected to affect this packing. Branched alkyl chains are known to influence the morphology of thin films, often impacting aggregation properties due to their bulkiness when compared to their linear counterparts. mdpi.com This branching can disrupt the highly ordered packing seen with linear alkyl chains, potentially leading to a lower degree of crystallinity or the formation of more complex microstructures. X-ray diffraction (XRD) studies on similar chiral poly(2-alkyl-2-oxazoline)s have revealed closer packing compared to non-chiral polymers, suggesting that specific stereochemistry can further influence the crystal structure. researchgate.netmaterials-science.info

Tunability of Hydrophilicity/Hydrophobicity Profiles

The hydrophilic-lipophilic balance (HLB) of poly(2-oxazoline)s is highly tunable by modifying the structure of the 2-substituent side chain. core.ac.ukacs.org This allows for the creation of polymers ranging from highly water-soluble to strongly hydrophobic. core.ac.ukresearchgate.net Polymers like poly(2-methyl-2-oxazoline) (PMeOx) are very hydrophilic, even more so than poly(ethylene glycol) (PEG). sigmaaldrich.com Conversely, as the length of the alkyl side chain increases, the polymer becomes progressively more hydrophobic. core.ac.uksigmaaldrich.com

A polymer with a 5-methyl-2-undecyl side chain is decidedly hydrophobic. The long C12 hydrocarbon chain dominates the character of the polymer, rendering it insoluble in water but soluble in various organic solvents. core.ac.uk The amide groups in the polymer backbone provide a degree of polarity to each repeating unit, but this is insufficient to overcome the hydrophobicity imparted by the long alkyl chains. nih.gov This strong hydrophobicity is a key feature, making it suitable for applications requiring non-aqueous environments or for forming the hydrophobic domains in amphiphilic systems. acs.org

The distinct hydrophobic nature of poly(2-oxazoline, 5-methyl-2-undecyl-) makes it an excellent candidate for the hydrophobic block in amphiphilic block copolymers. acs.orgnih.gov By combining it with a hydrophilic PAOx block, such as PMeOx or poly(2-ethyl-2-oxazoline) (PEtOx), well-defined amphiphiles can be synthesized via living cationic ring-opening polymerization. nih.govresearchgate.net

These amphiphilic block copolymers self-assemble in selective solvents (like water) to form various nanostructures, including micelles and vesicles. researchgate.netrsc.org The balance between the hydrophilic and hydrophobic blocks is crucial in determining the morphology of the resulting aggregates. tu-dresden.de The long, bulky side chains of the hydrophobic block form the core of these micelles. Research on similar systems, such as those with poly(2-nonyl-2-oxazoline) as the hydrophobic block, has shown that these long side chains can lead to "frozen" micellar cores due to strong hydrophobic interactions and crystallization within the core. nih.gov The branched nature of the 5-methyl-undecyl group might introduce steric hindrance that affects this core packing, potentially leading to different aggregation numbers and morphologies compared to linear analogues. rsc.orgtu-dresden.de The ability to precisely control the block lengths allows for the fine-tuning of properties like the critical micelle concentration (CMC) and the size and stability of the self-assembled structures. researchgate.netmdpi.com

Thermal Transitions and Phase Behavior

The thermal properties of poly(2-oxazoline)s are strongly dependent on the length and structure of the side chain. acs.orgrsc.org Differential Scanning Calorimetry (DSC) is a key technique used to investigate these properties. materials-science.infoacs.org

For poly(2-n-alkyl-2-oxazoline)s, a clear trend is observed for the glass transition temperature (Tg). For short linear alkyl side chains (from methyl to pentyl), the Tg decreases as the side chain gets longer, which is attributed to an increase in the flexibility of the side chains acting as internal plasticizers. core.ac.ukscispace.com However, for longer side chains that can crystallize, the Tg begins to increase with chain length due to restricted backbone mobility imposed by the crystalline domains. core.ac.uk

Polymers with side chains of four carbons or more are typically semi-crystalline and exhibit a melting temperature (Tm). core.ac.ukacs.org This melting corresponds to the disruption of the ordered side-chain crystalline structures. The Tm generally increases with the length of the n-alkyl side chain. For instance, poly(2-nonyl-2-oxazoline) has been reported to have a high melting temperature of 150 °C. researchgate.net Poly(2-oxazoline, 5-methyl-2-undecyl-), with its C12 branched side chain, is expected to be a semi-crystalline polymer with a distinct Tg and a high Tm, likely in a similar range to other long-chain PAOx. The branching in the side chain could potentially lower the Tm compared to a linear C12 analogue by disrupting the packing efficiency of the side chains. core.ac.uk

In block copolymers, the thermal properties are influenced by the composition. For example, in amphiphilic block copolymers, the Tg can be tuned between the values of the respective homopolymers by adjusting the hydrophilic-to-hydrophobic block ratio. acs.org

Table 1: Thermal Properties of Selected Poly(2-n-alkyl-2-oxazoline)s

Note: Values are approximate and can vary based on molecular weight and measurement conditions. Data compiled from sources core.ac.ukacs.orgscispace.comresearchgate.net.

The degree of crystallinity in PAOx is a direct consequence of the side-chain's ability to pack into an ordered lattice. researchgate.netmaterials-science.info As established, PAOx with methyl, ethyl, or n-propyl side chains are amorphous. core.ac.ukacs.org Semicrystalline behavior begins with the butyl side chain and becomes more pronounced with longer linear alkyl chains. researchgate.net The crystallization is driven by van der Waals interactions between the side chains. rsc.org

For poly(2-oxazoline, 5-methyl-2-undecyl-), the long undecyl portion of the side chain provides the driving force for crystallization. However, the methyl branch at the 5-position introduces a structural irregularity. This branching can suppress crystallization compared to a linear dodecyl side chain, resulting in a lower degree of crystallinity. core.ac.uk Polymers with certain branched side chains, like 2-(3-ethylheptyl)-2-oxazoline, have been shown to be completely amorphous, demonstrating that strategic branching can fully suppress side-chain crystallization. rsc.orgresearchgate.net

Surface Properties and Interfacial Phenomena

Amphiphilic polymers containing poly(2-oxazoline, 5-methyl-2-undecyl-) as the hydrophobic segment are surface-active. When dissolved in a suitable solvent, they will migrate to interfaces, such as the air-water or oil-water interface, to lower the system's free energy. This behavior is the basis for their use as stabilizers for emulsions and dispersions. nih.gov

Studies on amphiphilic PAOx block and gradient copolymers have shown they can be highly effective stabilizers for oil-in-water (O/W) emulsions, with stable emulsions being formed at very low copolymer concentrations. nih.gov The hydrophobic block, in this case, poly(2-oxazoline, 5-methyl-2-undecyl-), would anchor into the oil phase, while a hydrophilic block (e.g., PEtOx) would extend into the aqueous phase, creating a protective steric barrier around the oil droplets that prevents coalescence. The architecture of the copolymer plays a significant role; it has been noted that gradient or random copolymers can be more efficient at reducing surface tension than their block copolymer counterparts. tu-dresden.de The bulky, branched nature of the 5-methyl-undecyl side chain would influence the conformation of the polymer at the interface, affecting the packing density and the ultimate stability of the emulsion.

Table of Mentioned Compounds

Surface Energy and Wetting Characteristics

The surface energy of poly(2-alkyl-2-oxazoline) films is strongly dependent on the length of the alkyl side chain. Systematic studies on a series of poly(2-n-alkyl-2-oxazoline)s, with side chains varying from methyl (C1) to nonyl (C9), have demonstrated a clear trend. researchgate.netresearchgate.net

As the number of carbon atoms in the linear alkyl side-chain increases, the surface energy of the polymer film decreases. researchgate.net This is attributed to the increasing hydrophobicity and the ability of the longer, more flexible alkyl chains to orient at the surface, effectively shielding the more polar tertiary amide backbone. researchgate.netresearchgate.net For instance, poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx) are relatively hydrophilic, whereas polymers with four or more carbons in the side chain, such as poly(2-n-butyl-2-oxazoline) (PnBuOx), are significantly more hydrophobic and exhibit lower surface energies. researchgate.netresearchgate.net

Below is a table summarizing the general trend of surface energy with increasing side-chain length for poly(2-n-alkyl-2-oxazoline)s.

| Polymer Side Chain | General Surface Energy Trend | Wetting Characteristics |

| Short (e.g., -CH₃, -C₂H₅) | Higher | More Hydrophilic |

| Medium (e.g., -C₃H₇, -C₄H₉) | Intermediate | Increasingly Hydrophobic |

| Long (e.g., >C₅H₁₁) | Lower | Highly Hydrophobic |

This table illustrates the established trend. Specific values for poly(2-oxazoline, 5-methyl-2-undecyl-) are not available.

Behavior at Solid-Liquid and Liquid-Liquid Interfaces

The interfacial behavior of poly(2-oxazoline)s is dictated by their amphiphilicity. Hydrophilic PAOx, like PMeOx and PEtOx, have been studied for their ability to form protein-repellent coatings on surfaces, which is valuable for biomedical applications. nih.gov

Conversely, PAOx with long alkyl side chains are expected to behave as surfactants or stabilizers in non-aqueous systems. Their amphiphilic nature, arising from the polar amide backbone and the non-polar alkyl side chain, allows them to adsorb at interfaces. For example, amphiphilic block copolymers of poly(2-oxazoline)s are known to form micelles in selective solvents. psu.edu A homopolymer with a long undecyl side chain would likely exhibit surface-active properties in polar solvents (if soluble) or at the interface between polar and non-polar liquids. In non-polar organic solvents, they may act as dispersants for polar particles. Research on copolymers made from fatty acid-based oxazolines (with long C18 side chains) shows their potential as dispersants for carbon black in dodecane (B42187), a non-polar solvent. acs.org

Thermoresponsive Behavior in Specific Solvents

The thermoresponsiveness of poly(2-oxazoline)s is a key property that is highly dependent on the side-chain structure and the nature of the solvent. rsc.orgrsc.org

In aqueous solutions, a clear trend is observed. PAOx with short, moderately hydrophobic side chains, such as poly(2-ethyl-2-oxazoline) and poly(2-n-propyl-2-oxazoline), exhibit Lower Critical Solution Temperature (LCST) behavior, meaning they are soluble in cold water but phase-separate upon heating. rsc.orgnih.govnih.gov As the hydrophobicity of the side chain increases (e.g., to a butyl group), the polymers become insoluble in water at any temperature. nih.govresearchgate.net A polymer with a long undecyl side chain would be expected to be completely insoluble in water.

In organic solvents, the thermoresponsive behavior is less documented but is an area of growing interest. acs.org Some poly(2-oxazoline)s that are insoluble in water can exhibit solubility in ethanol-water mixtures, sometimes showing Upper Critical Solution Temperature (UCST) behavior, where they dissolve upon heating. core.ac.ukresearchgate.net For non-polar organic solvents, thermoresponsivity has been observed for specific copolymers. For instance, copolymers containing fatty acid-based oxazoline (B21484) have been shown to exhibit temperature-dependent solubility in dodecane. acs.org It is plausible that a homopolymer like poly(2-oxazoline, 5-methyl-2-undecyl-) could exhibit thermoresponsive behavior in specific organic solvents, likely showing UCST behavior in alkanes, where the polymer dissolves as the temperature rises, increasing the solvent quality.

The following table summarizes the known thermoresponsive trends for poly(2-alkyl-2-oxazoline)s in different solvent types.

| Solvent Type | Side Chain Length | Observed Thermoresponsive Behavior |

| Water | Short (Ethyl, Propyl) | LCST (Insoluble upon heating) rsc.orgnih.gov |

| Water | Long (Butyl and longer) | Insoluble nih.govresearchgate.net |

| Ethanol-Water Mixtures | Long (Propyl and longer) | UCST (Soluble upon heating) core.ac.ukresearchgate.net |

| Non-polar Organic (e.g., Dodecane) | Very Long (e.g., Fatty Acid) | UCST (Soluble upon heating) acs.org |

This table is based on data for various poly(2-alkyl-2-oxazoline)s. Specific data for poly(2-oxazoline, 5-methyl-2-undecyl-) is not available.

Advanced Material Applications Non Biomedical/non Clinical

Role as Amphiphilic Surfactants and Dispersants

The controlled, living nature of the cationic ring-opening polymerization (CROP) of 2-oxazolines allows for the synthesis of well-defined block copolymers with distinct hydrophilic and hydrophobic segments. nih.govnih.gov These amphiphilic structures behave as high-performance polymeric surfactants. A typical example would involve a hydrophilic block of poly(2-ethyl-2-oxazoline) (PEtOx) and a hydrophobic block made from a 2-oxazoline with a long alkyl chain, such as 2-nonyl-2-oxazoline or the hypothetical 2-undecyl-2-oxazoline (B78494). mdpi.comnih.gov

These polymeric surfactants are highly effective in stabilizing emulsions and dispersions. nih.gov Their utility extends to non-biomedical applications, such as in the formulation of cosmetics, foods, and industrial coatings. nih.gov Furthermore, POx-based amphiphiles have been demonstrated as effective dispersants for particulate matter in both aqueous and non-aqueous media. acs.orgacs.org For example, they can stabilize dispersions of carbon black, a critical function in the manufacturing of inks, coatings, and composites. acs.org The ability to function in non-aqueous solvents like dodecane (B42187) is particularly relevant for polymers containing very hydrophobic blocks, showcasing their versatility in diverse industrial environments. acs.orgacs.org

Stabilization of Dispersions in Aqueous and Nonaqueous Media

The stabilizing action of amphiphilic POx block copolymers stems from their molecular architecture. In a dispersion, the hydrophobic block adsorbs onto the surface of the dispersed phase (e.g., an oil droplet or a solid particle), while the hydrophilic block extends into the continuous phase (e.g., water). This extended hydrophilic corona provides a steric barrier that prevents the droplets or particles from aggregating, leading to long-term stability.

This principle has been successfully applied to create stable oil-in-water and perfluorocarbon-in-water nanoemulsions using custom-synthesized POx block copolymers. nih.gov Research has shown that diblock copolymers containing a poly(2-nonyl-2-oxazoline) hydrophobic block are particularly effective at forming stable nanoemulsions. nih.gov The ability to function in non-aqueous systems is equally important. Studies have investigated the thermoresponsive behavior of POx copolymers in dodecane, demonstrating their potential as dispersants in hydrocarbon-based systems. acs.org Anthracene-functionalized poly(2-isostearyl-2-oxazoline) has shown significant promise as a dispersant for carbon black in both water and dodecane, highlighting the dual-environment capability of appropriately designed POx surfactants. acs.org

Self-Assembly Behavior and Colloidal Structure Formation

In a selective solvent (a solvent that is good for one block but poor for the other), amphiphilic POx block copolymers spontaneously self-assemble into a variety of ordered, nanoscale colloidal structures. researchgate.netpsu.edu This process is driven by the system's tendency to minimize the unfavorable interactions between the insoluble block and the solvent. The resulting morphology of the self-assembled structures is primarily determined by the relative volume fractions of the hydrophilic and hydrophobic blocks. sigmaaldrich.comacs.org

Commonly observed structures include:

Spherical micelles: Formed by copolymers with a relatively large hydrophobic block.

Worm-like or cylindrical micelles: Typically form at intermediate hydrophobic/hydrophilic ratios. rsc.org

Vesicles (or polymersomes): Hollow spheres with a bilayer membrane that form from copolymers with a dominant hydrophilic block. acs.org

A separate mechanism, known as crystallization-driven self-assembly (CDSA), can occur when the core-forming block is capable of crystallizing. rsc.org This process has been observed for polymers like poly(2-isopropyl-2-oxazoline) above its LCST, leading to the formation of well-defined, high-aspect-ratio structures like fibers and nanorods. nih.govrsc.org

Micelle Formation and Characterization

When an amphiphilic POx copolymer is dissolved in water above a certain concentration, known as the Critical Micelle Concentration (CMC), the polymer chains aggregate to form micelles. scientiaricerca.com These structures consist of a dense, hydrophobic core formed by the insoluble blocks, surrounded by a soluble hydrophilic corona. The CMC is a key parameter indicating the stability of the micelles; a lower CMC value signifies that micelles form at lower concentrations and are less likely to dissociate upon dilution. scientiaricerca.com

The characterization of these micelles involves various analytical techniques. Dynamic Light Scattering (DLS) is commonly used to determine their hydrodynamic size and size distribution. nih.gov The internal environment of the micellar core can be probed using fluorescence spectroscopy with solvatochromic dyes like pyrene. nih.gov The formation of micelles and their CMC values are highly dependent on the polymer's architecture, specifically the lengths of the hydrophobic and hydrophilic blocks.

| Polymer System | Method | CMC (mg/L) | Reference |

| PEtOx-b-P(2-nonyl-2-oxazoline) | Fluorescence | ~1.5 | mdpi.com |

| PMeOx-b-P(2-butyl-2-oxazoline) | Fluorescence | ~5.0 | nih.gov |

| C12-PEtOx-C12 | Fluorescence | ~30 | researchgate.net |

| Cisplatin Lipid-Based System | Surface Tension | 1200 | scientiaricerca.com |

This table presents representative CMC values for different amphiphilic systems to illustrate the range of concentrations at which micellization occurs. PEtOx: Poly(2-ethyl-2-oxazoline), PMeOx: Poly(2-methyl-2-oxazoline).

Nanogel and Vesicle Fabrication

Beyond simple micelles, more complex colloidal structures like nanogels and vesicles can be fabricated from POx for advanced material applications.

Nanogels are cross-linked polymer networks that form particles on the nanometer scale. POx-based nanogels can be synthesized by cross-linking pre-existing polymer chains in a dilute aqueous solution. acs.org For instance, hydrophilic nanogels have been created by partially hydrolyzing poly(2-ethyl-2-oxazoline) to create reactive amine groups, followed by cross-linking with 1,6-hexanediol (B165255) diglycidyl ether. acs.org The resulting nanogels can be characterized by DLS and electron microscopy to confirm their size and morphology. acs.orgnih.gov

Vesicles , also known as polymersomes, are hollow spheres formed from an amphiphilic block copolymer bilayer membrane enclosing an aqueous core. They are typically formed from POx copolymers where the hydrophilic block constitutes a larger volume fraction compared to micelle-forming polymers. acs.org A common fabrication method is thin-film hydration, where a thin film of the polymer is cast from an organic solvent, which is then hydrated with an aqueous solution, causing the spontaneous self-assembly of vesicles. nih.gov These structures have been created from block copolymers such as poly(2-ethyl-2-oxazoline)-b-poly(2-isostearyl-2-oxazoline), yielding stable unilamellar and multilamellar vesicles. acs.org

Functional Coatings and Surface Modification for Engineered Systems

Poly(2-oxazoline)s are highly effective for modifying the surfaces of materials to impart new functionalities, a critical need in many engineered systems. researchgate.netnih.govrsc.org The primary goal in non-biomedical contexts is often to create robust, anti-fouling, or lubricious coatings. POx can be attached to surfaces using two main strategies: the "grafting-to" method, where pre-synthesized polymer chains are attached to a reactive surface, and the "grafting-from" method, where polymerization is initiated directly from the surface. mdpi.comfrontiersin.org

POx coatings are particularly valued for their ability to resist non-specific adsorption of proteins and other foulants, a property that is beneficial beyond the biomedical field for applications like marine coatings, filtration membranes, and biosensors. researchgate.netrsc.org Research has demonstrated that coatings of poly(2-methyl-2-oxazoline) and poly(2-ethyl-2-oxazoline) provide excellent anti-fouling properties. frontiersin.orgrsc.org An important advantage is their enhanced stability against oxidative degradation compared to poly(ethylene glycol) (PEG), a common alternative, making POx coatings more durable in harsh industrial or environmental conditions. frontiersin.org The ability to tailor the side chains allows for the creation of surfaces with tunable wettability and thermoresponsive characteristics, enabling the development of "smart surfaces" that can, for example, release adsorbed substances in response to a temperature change. mdpi.com

Analytical and Characterization Techniques in Poly 2 Oxazoline, 5 Methyl 2 Undecyl Research

Molecular Weight and Polydispersity Analysis: Gel Permeation Chromatography (GPC/SEC) and MALDI-TOF Mass Spectrometry

Gel Permeation Chromatography (GPC/SEC) is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity, Đ) of polymers. polyanalytik.com This solution-based technique separates macromolecules based on their hydrodynamic size. polyanalytik.com For poly(2-oxazoline)s, GPC/SEC is routinely used to monitor the progress of polymerization and to characterize the final polymer product. acs.orgmdpi.com The choice of eluent and column is critical for accurate analysis and depends on the specific properties of the poly(2-oxazoline) being studied. polyanalytik.comacs.org For instance, chloroform (B151607) with 2% triethylamine (B128534) has been used as an eluent for certain poly(2-oxazoline)s. acs.org Calibration with well-defined standards, such as poly(methyl methacrylate) (PMMA), is a common practice to obtain relative molecular weight values. acs.orgmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry provides a powerful complementary method for molecular weight analysis, offering absolute molecular weight determination. tytlabs.co.jp This soft ionization technique is particularly useful for the detailed structural characterization of polymers, including the identification of end groups and repeating units. nih.govnih.gov The selection of an appropriate matrix and cationizing agent is crucial for successful MALDI-TOF analysis of synthetic polymers. tytlabs.co.jpnih.gov For poly(2-oxazoline)s, MALDI-TOF MS has been employed to elucidate fragmentation pathways and confirm the chemical structure of the synthesized polymers. nih.govresearchgate.netresearchgate.net

Table 1: GPC/SEC and MALDI-TOF MS Parameters for Poly(2-oxazoline) Analysis

| Parameter | Gel Permeation Chromatography (GPC/SEC) | MALDI-TOF Mass Spectrometry |

|---|---|---|

| Principle | Separation based on hydrodynamic volume in solution. polyanalytik.com | Measurement of mass-to-charge ratio of ionized molecules. tytlabs.co.jp |

| Information Obtained | Number average molecular weight (Mn), Weight average molecular weight (Mw), Polydispersity (Đ). polyanalytik.com | Absolute molecular weight, End-group analysis, Polymer structure confirmation. tytlabs.co.jpnih.gov |

| Typical Eluent (for some POx) | Chloroform with 2% Triethylamine. acs.org | Not applicable. |

| Calibration Standards | Poly(methyl methacrylate) (PMMA). acs.orgmdpi.com | Not applicable (provides absolute values). |

| Detectors | Refractive Index (RI), UV. acs.org | Time-of-Flight (TOF) detector. nih.gov |

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of poly(2-oxazoline, 5-methyl-2-undecyl-). ¹H NMR spectroscopy is used to confirm the monomer conversion and the structure of the resulting polymer by analyzing the chemical shifts and integration of proton signals. rsc.orgresearchgate.net For example, the disappearance of monomer signals and the appearance of characteristic polymer backbone signals confirm successful polymerization. rsc.org